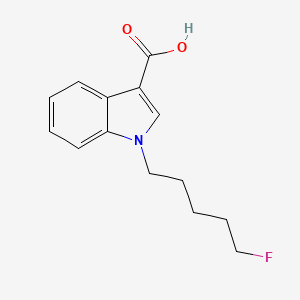

5-Fluoro PB-22 3-carboxyindole metabolite

Beschreibung

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name is 1-(5-fluoropentyl)indole-3-carboxylic acid , reflecting its structural features:

- Indole core : A bicyclic aromatic system with a nitrogen atom at position 1.

- 5-Fluoropentyl chain : A five-carbon alkyl substituent with a terminal fluorine atom attached to the indole nitrogen.

- Carboxylic acid group : Located at position 3 of the indole ring.

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₁₆FNO₂ | PubChem |

| Molecular weight | 249.28 g/mol | Benchchem |

| SMILES | C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)O | ChemSpider |

| CAS Registry Number | 1432794-98-3 | WHO Report |

Synonyms include 5-fluoro PB-22 3-carboxyindole metabolite and 1H-Indole-3-carboxylic acid, 1-(5-fluoropentyl)- .

Historical Context and Discovery

The compound first gained attention in 2013 following the emergence of its parent ester, 5F-PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate), in synthetic cannabinoid products . Key milestones include:

- 2013 : Initial detection in herbal smoking mixtures and postmortem toxicology cases .

- 2014 : Structural characterization as a major metabolite of 5F-PB-22 through in vitro hepatocyte studies .

- 2016 : Validation as a biomarker in urine drug testing via LC-ESI-MS/MS methodologies .

Its identification addressed gaps in forensic toxicology, enabling differentiation between synthetic cannabinoid use and environmental contamination .

Significance in Chemical Research

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid plays pivotal roles in:

- Metabolic Pathway Elucidation : As the primary hydrolysis product of 5F-PB-22, it aids in studying SCRA biotransformation .

- Analytical Reference Standards : Certified materials (e.g., 100 μg/mL in acetonitrile) are used for forensic quantification .

- Structure-Activity Relationship (SAR) Studies : Modifications to the indole core and fluoropentyl chain inform cannabinoid receptor binding dynamics .

Relationship to Parent Compounds and Analogs

The compound is structurally and functionally linked to several synthetic cannabinoids:

Parent Compound: 5F-PB-22

- Structural relationship : 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid is formed via esterase-mediated hydrolysis of 5F-PB-22’s quinolinyl ester bond .

- Functional contrast : Unlike 5F-PB-22, the carboxylic acid derivative lacks direct CB1/CB2 agonist activity but retains utility as a metabolic tracer .

Analog Comparison

The fluoropentyl moiety enhances lipid solubility and metabolic resistance compared to non-fluorinated analogs, influencing both detection windows and pharmacological effects .

Eigenschaften

IUPAC Name |

1-(5-fluoropentyl)indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO2/c15-8-4-1-5-9-16-10-12(14(17)18)11-6-2-3-7-13(11)16/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLIZXRQZRUDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801043085 | |

| Record name | 5-Fluoro-PB-22 3-carboxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432794-98-3 | |

| Record name | 5-Fluoro-PB-22 3-carboxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reagents and Conditions

The synthesis is typically conducted in a dimethylformamide (DMF) solvent system under inert atmospheric conditions. Key components include:

-

Indole-3-carboxylic acid (1.0 equiv) as the substrate.

-

1-Bromo-5-fluoropentane (1.3 equiv) as the alkylating agent.

-

Sodium hydride (NaH) (3.0 equiv) as the base.

-

Reaction temperature maintained at 0°C to mitigate side reactions.

Reaction Workflow

-

Deprotonation : Indole-3-carboxylic acid is suspended in anhydrous DMF at 0°C. NaH is added incrementally to generate the reactive indolide ion.

-

Alkylation : 1-Bromo-5-fluoropentane is introduced dropwise, initiating nucleophilic attack at the indole nitrogen. The mixture is stirred for 18–24 hours to ensure completion.

-

Quenching and Isolation : The reaction is quenched with ice-cold water, acidified to pH 1–2 using hydrochloric acid (HCl), and extracted with ethyl acetate (EtOAc). Organic layers are combined, dried over magnesium sulfate, and concentrated in vacuo.

Yield and Purity

Reported yields exceed 90% in optimized setups, though anomalies such as >100% yields have been documented, likely due to residual solvent retention or incomplete drying. Crude products are purified via column chromatography (silica gel, DCM/MeOH 95:5), achieving >95% purity as verified by LC-MS and NMR.

Mechanistic Analysis

The base (NaH) plays a dual role: deprotonating the indole NH and scavenging HBr generated during alkylation. The fluoropentyl chain’s electrophilicity is enhanced by the electron-withdrawing fluorine atom, promoting efficient nucleophilic substitution. Competing reactions, such as O-alkylation or dimerization, are suppressed by maintaining low temperatures and controlled stoichiometry.

Optimization Strategies

Solvent Selection

DMF is preferred for its high polarity and ability to solubilize both the indolide ion and alkylating agent. Alternatives like THF or DMSO result in reduced yields (<70%) due to poor ion stabilization.

Stoichiometric Adjustments

Excess alkylating agent (1.3 equiv) ensures complete consumption of the indole substrate. Sub-stoichiometric base (3.0 equiv) minimizes side reactions while maintaining reaction efficacy.

Temperature Control

Elevated temperatures (>10°C) accelerate hydrolysis of the alkylating agent, whereas stricter cryogenic conditions (<0°C) slow reaction kinetics. The 0°C balance optimizes both rate and selectivity.

Analytical Characterization

Post-synthesis validation employs:

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy

-

Strong absorption at 1705 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-F stretch).

Scale-Up Considerations

Multigram syntheses (≥10 g) require meticulous control of exothermic steps during NaH addition. Industrial-scale protocols recommend:

-

Gradual reagent addition to prevent thermal runaway.

-

Continuous flow systems for improved heat dissipation.

-

Alternative bases (e.g., K₂CO₃) in biphasic systems for safer handling, albeit with modest yield reductions (~15%).

Challenges and Limitations

-

Purification Difficulties : The compound’s polarity necessitates multiple chromatographic steps, increasing process time.

-

Fluorine Lability : Prolonged exposure to acidic conditions risks defluorination, mandating pH-neutral workups.

-

Regulatory Hurdles : Classified as a synthetic cannabinoid precursor, synthesis is restricted in multiple jurisdictions.

Emerging Alternatives

Recent exploratory routes include:

Analyse Chemischer Reaktionen

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The fluorinated pentyl chain can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylate salts or free acids.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted indole derivatives and fluorinated compounds.

Wissenschaftliche Forschungsanwendungen

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex indole-based compounds and as a reference standard in analytical chemistry.

Biology: The compound is studied for its interactions with cannabinoid receptors and its potential effects on cellular signaling pathways.

Medicine: Research is conducted to explore its potential therapeutic applications, such as pain management and anti-inflammatory effects.

Industry: It is used in the development of new synthetic cannabinoids for various applications, including pharmaceuticals and agrochemicals.

Wirkmechanismus

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid exerts its effects by binding to cannabinoid receptors, primarily the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain perception, mood, and appetite. The binding of the compound to these receptors activates intracellular signaling pathways, leading to the modulation of neurotransmitter release and other cellular responses.

Vergleich Mit ähnlichen Verbindungen

Physical Properties :

- Molecular Formula: C₁₅H₁₆FNO₂

- Melting Point : 120–122°C .

- Solubility : Soluble in organic solvents (e.g., ethyl acetate) and aqueous base due to the carboxylic acid group .

Commercial Availability :

Available commercially (CAS 1432794-98-3) in quantities such as 250 mg .

Structural Derivatives and Pharmacological Activity

5F-PB-22 (Quinolin-8-yl Ester)

- Structure: Formed by esterification of the carboxylic acid with 8-hydroxyquinoline .

- Pharmacology : A potent SCRA with Δ⁹-THC-like effects, binding to CB₁ and CB₂ receptors .

- Legal Status : Temporarily controlled as a Schedule I substance in the U.S. due to psychoactive effects .

Piperidinyl/Homopiperidinyl Amides

- Examples: (Piperidin-1-yl)methanone (Compound 7): Synthesized by coupling the acid chloride with piperidine (79% yield). Melting point: 106–108°C . (Azepan-1-yl)methanone (Compound 8): Derived from homopiperidine, yielding a colorless oil .

- Activity : These amides exhibit SCRA activity, with potency influenced by the heterocyclic substituent .

Methyl Ester (Methyl 1-(5-Fluoropentyl)-1H-indole-3-carboxylate)

- Structure: Esterification of the carboxylic acid with methanol .

- Properties :

- Use : Intermediate for further derivatization; increased lipophilicity may enhance blood-brain barrier penetration .

Structural Analogs in the SCRA Class

BB-22 (Quinolin-8-yl Ester with Cyclohexylmethyl Substituent)

- Key Difference : Cyclohexylmethyl group replaces the 5-fluoropentyl chain.

- Activity : Lower fluorophilicity may reduce metabolic stability compared to 5F-PB-22 .

FUB-PB-22

- Structure : Features a 4-fluorobenzyl group instead of 5-fluoropentyl.

- Impact : Altered receptor binding affinity due to bulkier aromatic substitution .

Physicochemical and Analytical Comparisons

Table 1: Physical Properties

Analytical Differentiation :

- LC-MS/PDA: Isomers and derivatives are distinguished by retention times. For example, 5F-PB-22 and its ten isomers show distinct chromatographic profiles due to substituent positioning on the quinolinyl ring .

- Structural Impact: Extended substituents (e.g., isoquinolinyl groups) increase retention times, while compact groups (e.g., methyl esters) elute faster .

Stability and Reactivity

- Acid Form : Reacts with oxalyl chloride to form acid chlorides, enabling amide/ester synthesis .

- Ester Form : More stable toward hydrolysis under neutral conditions but susceptible to alkaline cleavage .

Regulatory and Legal Considerations

Biologische Aktivität

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid, also known as 5F-PB-22, is a synthetic cannabinoid that has garnered attention for its potent biological activity, particularly its interactions with cannabinoid receptors. This compound is structurally related to other synthetic cannabinoids and has been studied for its pharmacological effects, toxicity, and potential therapeutic applications.

- Molecular Formula : C14H16FNO2

- Molecular Weight : Approximately 249.28 g/mol

- Functional Groups : Contains an indole structure and a carboxylic acid group, which are critical for its biological interactions.

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid primarily acts as an agonist at the CB1 and CB2 cannabinoid receptors. Its binding affinity and efficacy have been shown to surpass that of Δ9-THC, the principal psychoactive component of cannabis.

Binding Affinity and Potency

Research indicates that 5F-PB-22 exhibits significantly higher potency compared to other cannabinoids:

- CB1 Receptor : 101 times more potent than WIN-55,212-2.

- CB2 Receptor : 5.6 times more potent than WIN-55,212-2.

- It has been reported to activate G-protein-coupled inwardly rectifying potassium channels (GIRKs) in human cells with a potency approximately 89 times greater than Δ9-THC .

Biological Effects

The biological effects of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid can be summarized as follows:

Pharmacological Effects

- Pain Modulation : Similar to natural cannabinoids, it may alter pain perception through its action on the endocannabinoid system.

- Mood Regulation : Potential anxiolytic and antidepressant-like effects have been observed in preclinical studies.

- Neuroprotective Effects : Exhibits potential in protecting neurons from excitotoxicity by modulating calcium ion influx .

Toxicological Profile

Despite its therapeutic potential, the compound has been associated with adverse effects:

- Reports indicate cases of acute toxicity including seizures, tachycardia, and hallucinations following recreational use .

- The toxicological profile suggests that while it may be less toxic than some other synthetic cannabinoids, caution is warranted due to the variability in potency and effects among individuals.

Comparative Analysis with Other Synthetic Cannabinoids

The following table summarizes the potency and receptor activity of various synthetic cannabinoids compared to 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid:

| Compound Name | CB1 Potency (relative to WIN-55,212-2) | CB2 Potency (relative to WIN-55,212-2) |

|---|---|---|

| 5F-PB-22 | 101x | 5.6x |

| JWH-018 | 2.8x | 1.32x |

| Δ9-THC | Baseline | Baseline |

Case Studies

Several case studies highlight the biological activity and effects of 5F-PB-22:

-

Case Report on Acute Toxicity :

A study documented a case involving a young female who experienced severe symptoms after using products containing synthetic cannabinoids including 5F-PB-22. Symptoms included tachycardia and seizures, emphasizing the compound's potent psychoactive effects . -

In Vitro Studies :

In vitro experiments demonstrated that 5F-PB-22 induced significant suppression of calcium spiking in neuronal cultures, indicating its strong influence on neuronal excitability .

Q & A

Basic Research Question

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using ethyl acetate/hexane (1:1) solvent system (Rf = 0.43) .

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C/¹⁹F NMR to confirm structural integrity, as demonstrated for similar indole derivatives (e.g., 5-Fluoro-1H-indole-3-carboxylic acid) .

- X-ray Crystallography : Resolve crystal structure to validate bond angles and molecular conformation, as applied to analogous compounds .

How can researchers address the lack of reported physicochemical data (e.g., melting point, solubility) for this compound?

Advanced Research Question

- Melting Point : Perform differential scanning calorimetry (DSC) on recrystallized samples.

- Solubility : Conduct systematic solubility tests in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) using gravimetric or UV-Vis methods .

- Stability : Assess thermal and oxidative stability via accelerated aging studies under controlled humidity and temperature .

Note : Existing data gaps (e.g., vapor pressure, flash point) require experimental validation due to absent literature values .

What are the key considerations for designing experiments involving this compound as a precursor to controlled substances (e.g., 5F-PB-22)?

Advanced Research Question

- Regulatory Compliance : Adhere to controlled substance laws (e.g., U.S. DEA Schedule I regulations) and obtain necessary permits for handling precursors .

- Synthetic Pathway Control : Avoid steps that generate regulated derivatives (e.g., esterification with 8-hydroxyquinoline to form 5F-PB-22) unless explicitly authorized .

- Documentation : Maintain detailed logs of synthesis batches, waste disposal, and storage conditions to comply with auditing requirements .

How can researchers mitigate byproduct formation during the synthesis of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid?

Advanced Research Question

- Reagent Purity : Use freshly distilled trifluoroacetic anhydride to minimize side reactions during the trifluoroacetylation step .

- Temperature Control : Strictly maintain 0°C during acid chloride formation to prevent decomposition .

- Chromatographic Purification : Employ flash chromatography (0–100% ethyl acetate gradient) to separate unreacted intermediates or hydrolyzed byproducts .

What safety protocols are critical when handling 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators (P95 or OV/AG/P99 filters) and chemical-resistant gloves .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates during recrystallization .

- First Aid : In case of skin contact, rinse immediately with water and seek medical evaluation due to potential irritant properties .

How does the fluoropentyl side chain influence the compound's reactivity in downstream applications?

Advanced Research Question

- Electron-Withdrawing Effects : The fluorine atom increases the electrophilicity of the pentyl chain, enhancing reactivity in nucleophilic acyl substitution reactions (e.g., esterification) .

- Steric Effects : The 5-fluoropentyl group may hinder access to the indole ring’s 3-carboxylic acid moiety, requiring optimized reaction conditions (e.g., excess reagents or prolonged reaction times) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.